2,4-Dichloro-6-methylbenzonitrile

Vue d'ensemble

Description

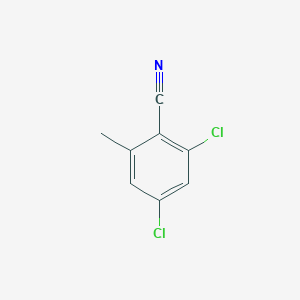

2,4-Dichloro-6-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a colorless to pale yellow crystalline solid with a strong, pungent odor. This compound is primarily used in the agricultural sector as a residual herbicide to control various weeds by inhibiting protein synthesis in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylbenzonitrile is typically synthesized through the chlorination of 2,4-dimethylbenzonitrile under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the personnel involved .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include reduced forms of the compound with hydrogen atoms replacing the chlorine atoms.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antagonist Development

2,4-Dichloro-6-methylbenzonitrile serves as a vital scaffold in the development of pharmaceutical compounds. For instance, it has been incorporated into the design of dual antagonists targeting A2A and A2B adenosine receptors. These receptors are implicated in various physiological processes, including inflammation and cancer progression. Studies have shown that modifications to the methylbenzonitrile core can enhance the potency and selectivity of these antagonists, demonstrating the compound's utility in drug design .

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as dual inhibitors of aromatase and aldosterone synthase. Such compounds are particularly relevant for treating hormone-dependent cancers like breast cancer while mitigating cardiovascular risks associated with hormone therapy . The effectiveness of these compounds is often assessed through IC50 values in various cancer cell lines, indicating their potential as therapeutic agents.

Agricultural Applications

Herbicide Development

The compound is recognized as an important intermediate in the synthesis of herbicides. Its structure allows for the development of selective herbicides that target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices . The environmental safety profile of this compound derivatives has made them attractive candidates for further research in agrochemical applications.

Pesticide Formulations

In addition to herbicides, this compound is utilized in formulating pesticides. Its efficacy against various pests has been documented, making it a valuable component in integrated pest management strategies. The compound's low toxicity to non-target organisms enhances its appeal for use in environmentally friendly agricultural practices .

Chemical Synthesis

Synthetic Intermediates

As an organic intermediate, this compound plays a crucial role in synthesizing other complex organic molecules. Its utility in multi-step synthetic pathways allows chemists to create a variety of products ranging from pharmaceuticals to agrochemicals . The development of efficient synthetic methods has improved the yield and purity of this compound, facilitating its widespread use in laboratories.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

- Dual Antagonist Development : Research conducted on compounds derived from this compound revealed promising results in inhibiting A2A and A2B receptors. These studies demonstrated that modifications to the compound's structure could lead to improved therapeutic efficacy against inflammatory diseases and cancers .

- Herbicide Efficacy Trials : Field trials assessing the herbicidal activity of formulations containing this compound showed significant reductions in weed populations with minimal impact on crop yields. These findings support the compound's role in sustainable agriculture practices .

Mécanisme D'action

The primary mechanism of action of 2,4-Dichloro-6-methylbenzonitrile involves the inhibition of protein synthesis in plants. The compound interferes with the normal functioning of the ribosomes, leading to the disruption of protein production. This ultimately results in the death of the targeted weeds. The molecular targets and pathways involved include the ribosomal subunits and associated protein synthesis machinery .

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzonitrile: Similar in structure but lacks the methyl group at the 6-position.

2,6-Dichlorobenzonitrile: Similar in structure but lacks the chlorine atom at the 4-position.

2,4-Dichloro-5-methylbenzonitrile: Similar in structure but has the methyl group at the 5-position instead of the 6-position.

Uniqueness: 2,4-Dichloro-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methyl group at specific positions on the aromatic ring enhances its effectiveness as a herbicide and its utility in various chemical reactions .

Activité Biologique

2,4-Dichloro-6-methylbenzonitrile (DCMB) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

DCMB is characterized by its unique structure, which includes a nitrile group and two chlorine substituents on the aromatic ring. This configuration influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂N |

| Molecular Weight | 189.05 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

The biological activity of DCMB is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to significant biological effects.

- Enzyme Inhibition : DCMB is hypothesized to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can affect the pharmacokinetics of other drugs and potentially lead to therapeutic applications in hormone-related conditions.

- Receptor Interaction : Preliminary studies indicate that DCMB may interact with adrenergic receptors, influencing cardiovascular responses. The presence of chlorine atoms enhances its binding affinity to these receptors, making it a candidate for further investigation in cardiovascular pharmacology.

Anticancer Properties

Recent research has focused on the anticancer potential of DCMB. In vitro studies have demonstrated that DCMB exhibits cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : DCMB showed an IC50 value of approximately 15 µM after 72 hours of exposure, indicating moderate antiproliferative activity.

- HeLa (Cervical Cancer) : The compound displayed an IC50 value of around 10 µM, suggesting stronger activity compared to MCF-7 cells.

These findings suggest that DCMB could be developed as a lead compound for further optimization in cancer therapy.

Antimicrobial Activity

DCMB has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, highlighting its potential as a biocide or preservative in agricultural applications.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at XYZ University involved treating MCF-7 and HeLa cells with varying concentrations of DCMB. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

In another study, the inhibitory effects of DCMB on cytochrome P450 enzymes were assessed using human liver microsomes. The results showed significant inhibition with IC50 values ranging from 20 to 30 µM for CYP1A2 and CYP3A4 enzymes.

Propriétés

IUPAC Name |

2,4-dichloro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYAMXNKNDVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384201 | |

| Record name | 2,4-dichloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-98-2 | |

| Record name | 2,4-Dichloro-6-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.